2,2,2-Trideuterioethanamine;hydrochloride
Overview
Description
2,2,2-Trideuterioethanamine hydrochloride, also known as trideuterioethanolamine hydrochloride and TDEEA hydrochloride, is an organic compound that is widely used in scientific research. It is a derivative of ethanolamine and is a chiral compound with two enantiomers. TDEEA hydrochloride is used in a variety of lab experiments and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis and Labeling in Drug Research
2,2,2-Trideuterioethanamine hydrochloride plays a significant role in the synthesis and labeling of drugs for pharmacokinetic and pharmacological mechanism studies. Its derivatives have been utilized in the creation of deuterium- and tritium-labeled compounds. For instance, the synthesis of 2H- and 3H-labelled iptakalim hydrochloride, a promising antihypertensive drug, involves a derivatization method that incorporates deuterium and tritium for in-depth studies of the drug's behavior in the body (Zhang et al., 2004).
Development of Ligands for Receptors
Compounds related to 2,2,2-Trideuterioethanamine hydrochloride have been used in the development of novel ligands for receptors. For example, the synthesis of 3,3‐bis(3‐fluorophenyl)‐[2,3‐3H2]‐1‐propanamine hydrochloride, a new class of diphenylpropylamine NMDA receptor antagonists, demonstrates the potential of these compounds in receptor-targeted drug development (Moe et al., 1998).
Cross-Linking in Hydrogel Preparation
The compound has also found applications in material science, specifically in the preparation of hydrogels. Tris(2-(2-formylphenoxy)ethyl)amine, a derivative, has been used as a multi-functional cross-linker for creating pH- and thermo-responsive chitosan hydrogels. These hydrogels have potential applications in targeted drug delivery and improving drug bioavailability (Karimi et al., 2018).
Enhancement of Drug Solubility and Efficacy
Research on analogs of 2,2,2-Trideuterioethanamine hydrochloride has led to the development of orally active, water-soluble receptor antagonists. These compounds have shown efficacy in pre-clinical tests, hinting at their potential in treating conditions like emesis and depression (Harrison et al., 2001).
In Drug Metabolism Studies
Additionally, deuterium and tritium labeling methods using 2,2,2-Trideuterioethanamine hydrochloride and its derivatives have been employed in the study of drug metabolism. Such labeling techniques are critical in understanding the biological fate of drugs and their metabolites (Loh et al., 2017).
properties
IUPAC Name |
2,2,2-trideuterioethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBDWHCCBGMXKG-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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